molecular formula C15H28N2O2 B5109192 ethyl 3,5-dimethyl-1,4'-bipiperidine-1'-carboxylate

ethyl 3,5-dimethyl-1,4'-bipiperidine-1'-carboxylate

Cat. No. B5109192
M. Wt: 268.39 g/mol
InChI Key: RIOABTFIOCQRDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,5-dimethyl-1,4'-bipiperidine-1'-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is a derivative of piperidine and has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of ethyl 3,5-dimethyl-1,4'-bipiperidine-1'-carboxylate is complex and not fully understood. However, studies have shown that the compound can interact with a variety of molecular targets in the brain, including acetylcholinesterase and ion channels. By selectively binding to these targets, ethyl 3,5-dimethyl-1,4'-bipiperidine-1'-carboxylate can modulate their activity and lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
Ethyl 3,5-dimethyl-1,4'-bipiperidine-1'-carboxylate has been shown to have a range of biochemical and physiological effects. One of the most well-studied effects is its ability to inhibit the activity of acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This increase in acetylcholine has been shown to improve cognitive function in animal models of Alzheimer's disease.
In addition to its effects on acetylcholinesterase, ethyl 3,5-dimethyl-1,4'-bipiperidine-1'-carboxylate has also been shown to selectively block certain types of ion channels in the brain. This can lead to changes in electrical signaling in neurons and can be useful for studying the function of these channels in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 3,5-dimethyl-1,4'-bipiperidine-1'-carboxylate in lab experiments is its selectivity for certain molecular targets in the brain. This selectivity can be useful for studying the function of these targets in a controlled manner. Additionally, the compound has been shown to have a relatively low toxicity profile, which makes it suitable for use in animal studies.
However, there are also some limitations to using ethyl 3,5-dimethyl-1,4'-bipiperidine-1'-carboxylate in lab experiments. One limitation is that the compound can be difficult to synthesize and purify, which can make it challenging to obtain large quantities for use in experiments. Additionally, the effects of the compound on different molecular targets can be complex and not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on ethyl 3,5-dimethyl-1,4'-bipiperidine-1'-carboxylate. One area of interest is the development of new therapeutic agents for the treatment of neurological disorders such as Alzheimer's disease. Studies have shown that ethyl 3,5-dimethyl-1,4'-bipiperidine-1'-carboxylate has potential as a therapeutic agent in this area, and further research is needed to fully understand its effects and potential clinical applications.
Another potential future direction is the development of new tools for studying the function of ion channels in the brain. Ethyl 3,5-dimethyl-1,4'-bipiperidine-1'-carboxylate has been shown to selectively block certain types of ion channels, and further research is needed to fully understand its effects on these channels and how they can be used to study their function in the brain.
Overall, ethyl 3,5-dimethyl-1,4'-bipiperidine-1'-carboxylate is a promising compound with potential applications in a variety of scientific research areas. Further research is needed to fully understand its effects and potential clinical applications, but the compound's selectivity for certain molecular targets in the brain makes it a valuable tool for studying their function in a controlled manner.

Synthesis Methods

Ethyl 3,5-dimethyl-1,4'-bipiperidine-1'-carboxylate can be synthesized using a variety of methods. One common method involves the reaction of 3,5-dimethylpiperidine with ethyl chloroformate in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure ethyl 3,5-dimethyl-1,4'-bipiperidine-1'-carboxylate.

Scientific Research Applications

Ethyl 3,5-dimethyl-1,4'-bipiperidine-1'-carboxylate has been studied for its potential applications in a variety of scientific research areas. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease. Studies have shown that ethyl 3,5-dimethyl-1,4'-bipiperidine-1'-carboxylate can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in acetylcholine levels, which has been shown to improve cognitive function in animal models of Alzheimer's disease.
Another area of research interest is the potential use of ethyl 3,5-dimethyl-1,4'-bipiperidine-1'-carboxylate as a tool for studying the function of ion channels in the brain. Ion channels are proteins that are involved in the regulation of electrical signaling in neurons. Ethyl 3,5-dimethyl-1,4'-bipiperidine-1'-carboxylate has been shown to selectively block certain types of ion channels, which can be useful for studying their function in the brain.

properties

IUPAC Name

ethyl 4-(3,5-dimethylpiperidin-1-yl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-4-19-15(18)16-7-5-14(6-8-16)17-10-12(2)9-13(3)11-17/h12-14H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOABTFIOCQRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2CC(CC(C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,5-dimethyl-1,4'-bipiperidine-1'-carboxylate

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